N-(naphthalen-1-ylcarbamothioyl)benzamide
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Overview
Description
N-(naphthalen-1-ylcarbamothioyl)benzamide is an organic compound with the molecular formula C18H14N2OS It is a thiourea derivative, characterized by the presence of a naphthalene ring and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalen-1-ylcarbamothioyl)benzamide typically involves the reaction of naphthylamine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions: N-(naphthalen-1-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
N-(naphthalen-1-ylcarbamothioyl)benzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the modulation of biological pathways. For example, it may inhibit the activity of proteases or kinases, thereby affecting cellular processes such as apoptosis or signal transduction .
Comparison with Similar Compounds
- N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide
- N-(phenylcarbamothioyl)benzamide
- N-(2-chlorophenylcarbamothioyl)benzamide
Comparison: N-(naphthalen-1-ylcarbamothioyl)benzamide is unique due to the presence of both naphthalene and benzamide moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
Properties
CAS No. |
4921-84-0 |
---|---|
Molecular Formula |
C18H14N2OS |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(naphthalen-1-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C18H14N2OS/c21-17(14-8-2-1-3-9-14)20-18(22)19-16-12-6-10-13-7-4-5-11-15(13)16/h1-12H,(H2,19,20,21,22) |
InChI Key |
JYZHKZNALZZENK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N=C(NC2=CC=CC3=CC=CC=C32)S |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32 |
4921-84-0 | |
Origin of Product |
United States |
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